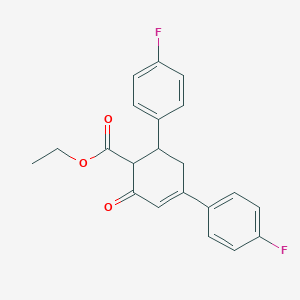

4,6-bis(4-fluorophényl)-2-oxocyclohex-3-ène-1-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C21H18F2O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Recherche: Des dérivés d'alkyl 4,6-bis(4-fluorophényl)-2-oxocyclohex-3-ène-1-carboxylate ont été synthétisés et caractérisés. Parmi ceux-ci, les dérivés d'indazole ont montré une activité de piégeage des radicaux DPPH significative et une capacité de pouvoir réducteur comparable à l'antioxydant standard Glutathion .

- Recherche: La chalcone, agissant comme accepteur de Michael, réagit avec des composés 1,3-dicarbonylés (tels que les esters acétoacétiques) pour produire des dérivés de cyclohexénone. Ces intermédiaires servent de blocs de construction pour divers systèmes hétérocycliques ayant des activités biologiques diverses .

- Recherche: Une réaction de photocyclisation oxydative photochimique impliquant des cis-stilbènes substitués a été explorée pour synthétiser divers métabolites du benzo[b]fluoranthène. Cette approche pourrait potentiellement être appliquée à la synthèse de composés apparentés .

- Recherche: Les structures cristallines et moléculaires de composés apparentés (par exemple, le 4-(4-hydroxyphényl)-6-(6-méthoxy-2-naphtyl)-2-oxocyclohex-3-ène-1-carboxylate d'éthyle) ont été étudiées à l'aide de données de diffraction des rayons X. Ces investigations fournissent des informations sur le comportement du composé .

Propriétés Antioxydantes

Intermédiaires Synthétiques

Synthèse des Métabolites

Structures Cristallines et Moléculaires

Activité Biologique

Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, a compound belonging to the class of cyclohexenone derivatives, has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C21H18F2O3 and features a cyclohexene ring with two para-fluorophenyl substituents. The synthesis typically involves a condensation reaction between 3-(4-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting compound exhibits a slightly distorted sofa conformation in its crystal structure, which is crucial for its biological activity .

Biological Activities

Antitumor Activity

Research indicates that cyclohexenone derivatives, including ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells .

Antioxidant Properties

Another important aspect of this compound is its antioxidant activity. Studies have shown that derivatives of ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate possess significant free radical scavenging abilities. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Fungicidal Activity

The compound has also been reported to have fungicidal properties. Research indicates that it can inhibit the growth of certain fungal strains, making it a potential candidate for developing new antifungal agents .

Case Studies

Several studies have focused on the biological activities of ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate:

- Antitumor Study : A study evaluated the effectiveness of this compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner and inhibited tubulin polymerization effectively .

- Antioxidant Evaluation : In another research effort, the compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The findings suggested a strong antioxidant capacity compared to standard antioxidants like ascorbic acid .

- Fungicidal Activity Assessment : A study investigated the antifungal properties against Candida species and found that the compound exhibited notable inhibitory effects at lower concentrations compared to traditional antifungal agents .

Propriétés

IUPAC Name |

ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWVCJVPVQOPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.